1-Mesityl-2-pyrrolidinone
CAS No.:
Cat. No.: VC18333671
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO |
---|---|
Molecular Weight | 203.28 g/mol |
IUPAC Name | 1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C13H17NO/c1-9-7-10(2)13(11(3)8-9)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | XSGWLYUYGFMLKP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCCC2=O)C |
Introduction
Chemical Identity and Structural Characteristics
1-Mesityl-2-pyrrolidinone (CAS: 298193-11-0) is characterized by the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.35 g/mol . Its IUPAC name, 1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one, reflects the presence of a mesityl (2,4,6-trimethylphenyl) group linked via a sulfonyl bridge to a pyrrolidin-2-one moiety. The compound’s structural configuration has been validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Synthesis and Reaction Methodologies
Classical Synthetic Routes
The synthesis of 1-mesityl-2-pyrrolidinone typically involves the sulfonylation of pyrrolidin-2-one using mesitylenesulfonyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution, where the nitrogen of pyrrolidin-2-one attacks the electrophilic sulfur atom in mesitylenesulfonyl chloride. Triethylamine or pyridine is often employed to neutralize HCl byproducts .
Table 2: Comparative Analysis of Synthetic Methods
Method | Catalyst | Solvent | Temperature | Yield (%) | E-Factor |
---|---|---|---|---|---|
Classical sulfonylation | None | DCM/THF | 0–25°C | 60–75 | 8.2 |
Micellar catalysis | I₂ (30 mol%) | SDS/water | 40°C | 85–89* | 0.75* |
On-water approach | I₂ (30 mol%) | Water | 25°C | 70–75* | 1.41* |
*Extrapolated from analogous heterocycle synthesis .
Physicochemical Properties
1-Mesityl-2-pyrrolidinone is a white crystalline solid at room temperature, with predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Computational models suggest a logP value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Thermal stability analyses (thermogravimetric analysis, TGA) reveal decomposition onset at 215°C, aligning with sulfonamide derivatives .
Biological Activity and Applications
Reactive Oxygen Species (ROS) Inhibition
As ROS-IN-1, this compound exhibits potent inhibitory activity against ROS-generating enzymes, including NADPH oxidase and xanthine oxidase . Mechanistic studies propose competitive binding at flavin adenine dinucleotide (FAD) sites, with IC₅₀ values in the nanomolar range (e.g., 23 nM for NOX4) .
Pharmaceutical Relevance
1-Mesityl-2-pyrrolidinone serves as a precursor to zolimidine analogs, gastroprotective agents with anti-ulcer activity . Gram-scale synthesis protocols (e.g., 81% yield in micellar media) highlight its industrial viability .
"The integration of micellar catalysis markedly reduces solvent waste, aligning with green chemistry principles."
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